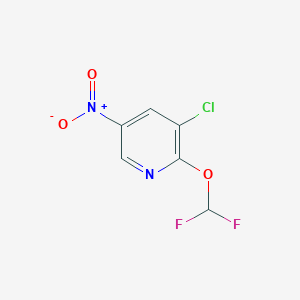
3-Chloro-2-(difluoromethoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chloro, difluoromethoxy, and nitro functional groups, which impart distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and difluoromethyl ethers for difluoromethoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost and environmental impact.
化学反应分析
Types of Reactions
3-Chloro-2-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-Chloro-2-(difluoromethoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the difluoromethoxy group can enhance membrane permeability and metabolic stability.
相似化合物的比较
Similar Compounds
3-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of a nitro group.
3-Chloro-2-(difluoromethoxy)-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a nitro group.
Uniqueness
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H3ClF2N2O3 |
|---|---|
分子量 |
224.55 g/mol |
IUPAC 名称 |
3-chloro-2-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-4-1-3(11(12)13)2-10-5(4)14-6(8)9/h1-2,6H |
InChI 键 |
HNKUEWHSYFDINN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


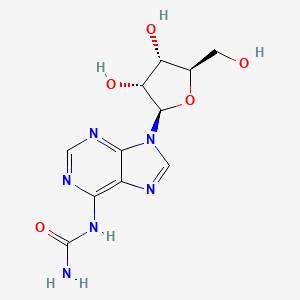
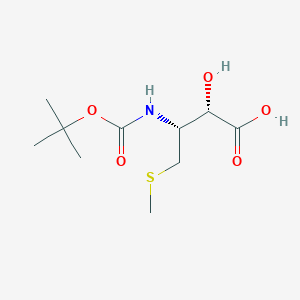







![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
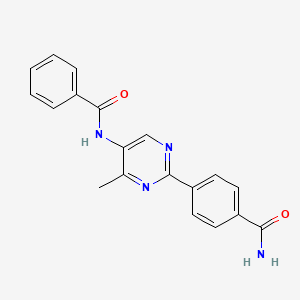
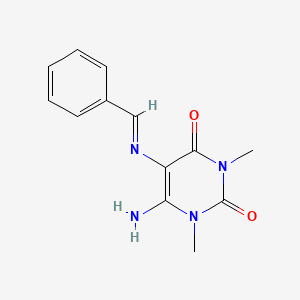
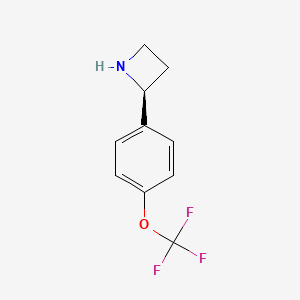
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)
